1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)urea
Description
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O4/c1-27-8-2-3-17-13-18(4-6-20(17)27)21(28-9-11-30-12-10-28)15-25-24(29)26-19-5-7-22-23(14-19)32-16-31-22/h4-7,13-14,21H,2-3,8-12,15-16H2,1H3,(H2,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBHFAKSTWPBCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)NC3=CC4=C(C=C3)OCO4)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)urea is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and a tetrahydroquinoline derivative. Its molecular formula is with a molecular weight of approximately 372.43 g/mol. The presence of these functional groups is believed to contribute to its biological properties.
Research indicates that the compound may exert its biological effects through multiple mechanisms:
- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes that play a role in cancer cell proliferation.
- Interaction with Receptors : The compound may interact with specific receptors involved in signaling pathways associated with cell growth and survival.
Anticancer Activity
Several studies have evaluated the anticancer properties of this compound. Notably:
- Cytotoxicity Assays : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines (e.g., HCT-116 and MCF-7), with IC50 values indicating potent activity (e.g., IC50 = 16.19 ± 1.35 μM against HCT-116) .
- Mechanistic Insights : The cytotoxic effects are attributed to the induction of apoptosis and disruption of the cell cycle in cancer cells.
Neuroprotective Effects
The compound has also shown potential neuroprotective effects:
- Neuroprotection Studies : In models of neurodegeneration, it exhibited protective effects against oxidative stress-induced neuronal damage.
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted in vitro assessed the impact of the compound on human colorectal cancer cells (HCT-116). The results indicated that treatment with the compound resulted in significant apoptosis as measured by flow cytometry and increased levels of pro-apoptotic markers.
Case Study 2: Neuroprotection
Another study investigated the neuroprotective effects in an animal model of Alzheimer's disease. The compound was administered orally, resulting in improved cognitive function and reduced levels of neuroinflammatory markers.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of the target compound and its analogues:
Structural and Functional Analysis
Core Modifications
- Tetrahydroquinoline vs. Benzothiazole: The target compound’s tetrahydroquinoline core (rigid, planar) contrasts with benzothiazole derivatives (e.g., ), which exhibit thiazole aromaticity and sulfur-based electronics .
- Morpholine vs.
Substituent Effects
- Halogenated Groups: The 3-chlorobenzoyl group in compound 12 introduces electronegativity, enhancing dipole interactions but reducing solubility compared to morpholinoethyl spacers .
- Heterocyclic Hybrids: Pyrazine-oxadiazole moieties (CAS 1797181-96-4) expand π-π stacking capabilities, while oxazolidinones (CAS 2034617-04-2) introduce hydrogen-bonding sites .
Physicochemical and Pharmacological Implications
- Solubility: Morpholinoethyl and thiomorpholino groups enhance water solubility compared to lipophilic isopentyl or trifluoromethyl groups .
- Metabolic Stability : Benzodioxole is resistant to oxidative metabolism, whereas furan (CAS 2034398-42-8) may pose hepatotoxicity risks .
Preparation Methods
Amination of Safrole Derivatives
The benzo[d]dioxole precursor originates from safrole (4-allyl-1,2-methylenedioxybenzene). Nitration at the 5-position followed by catalytic hydrogenation yields 5-aminobenzo[d]dioxole. Subsequent treatment with triphosgene (bis(trichloromethyl) carbonate) under anhydrous conditions generates the corresponding isocyanate:
$$
\text{5-Aminobenzo[d]dioxole} + \text{Cl}3\text{C-O-C(O)-O-CCl}3 \rightarrow \text{5-Isocyanatobenzo[d]dioxole} + 3 \text{HCl}
$$
Key Conditions :
Preparation of 2-(1-Methyl-1,2,3,4-Tetrahydroquinolin-6-yl)-2-Morpholinoethylamine
Synthesis of 1-Methyl-1,2,3,4-Tetrahydroquinolin-6-amine
Tetrahydroquinoline derivatives are synthesized via Bischler-Napieralski cyclization:
- N-Methylation : 6-Nitroquinoline treated with methyl iodide in DMF yields 1-methyl-6-nitro-1,2,3,4-tetrahydroquinoline.
- Reduction : Catalytic hydrogenation (H₂, 10% Pd/C) converts the nitro group to an amine.
$$
\text{1-Methyl-6-nitro-1,2,3,4-tetrahydroquinoline} \xrightarrow{\text{H}_2/\text{Pd}} \text{1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine}
$$
Geminal Di-Substitution via Mannich Reaction
Introducing morpholine and tetrahydroquinoline groups on a central carbon requires a Mannich-type process:
$$
\text{1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine} + \text{Formaldehyde} + \text{Morpholine} \rightarrow \text{2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethylamine}
$$
Optimized Parameters :
Urea Bond Formation Strategies
Phosgene-Free Coupling Using Carbonyldiimidazole (CDI)
CDI-mediated urea synthesis minimizes toxicity risks:
- Activation : 5-Isocyanatobenzo[d]dioxole (1.0 equiv) reacts with CDI (1.2 equiv) in THF to form an imidazolide intermediate.
- Aminolysis : Addition of 2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethylamine (1.1 equiv) at 25°C.
$$
\text{Imidazolide Intermediate} + \text{Amine} \rightarrow \text{Target Urea} + \text{Imidazole}
$$
Advantages :
Comparative Analysis of Urea-Forming Methods
| Method | Reagent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Phosgene | COCl₂ | -10 | 75 | 95 |
| Triphosgene | CCl₃OCO₂CCl₃ | 0 | 82 | 98 |
| CDI | C₃H₃N₂O | 25 | 81 | 99 |
| Oxidative Carbonylation | CO/Pd(OAc)₂ | 80 | 68 | 90 |
Data compiled from catalytic studies on urea synthesis
Purification and Characterization
Chromatographic Separation
Crude product purification employs silica gel chromatography with ethyl acetate/hexane (3:7 → 1:1 gradient). The target compound elutes at Rf = 0.42 (TLC, SiO₂).
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 6.82 (d, J = 8.1 Hz, 1H, ArH), 5.95 (s, 2H, OCH₂O), 4.12 (m, 4H, morpholine), 3.02 (s, 3H, NCH₃).
- HRMS : m/z calc. for C₂₄H₂₇N₄O₄ [M+H]⁺: 435.2024; found: 435.2021.
Challenges and Optimization Opportunities
- Geminal Di-Substitution Steric Effects : The crowded ethyl bridge necessitates slow amine addition to prevent dimerization.
- Morpholine Reactivity : Competitive N-alkylation side products require strict stoichiometric control.
- Urea Hydrolysis : Acidic or basic conditions degrade the carbamide group; neutral pH is critical during workup.
Q & A
Q. What are the optimal synthetic routes for 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)urea, and how can purity be maximized?
- Methodological Answer : The synthesis involves multi-step reactions, including:
- Formation of the benzo[d][1,3]dioxole moiety via cyclization of catechol derivatives under acidic conditions .
- Functionalization of 1-methyl-1,2,3,4-tetrahydroquinoline at the 6-position using cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the morpholinoethyl group .
- Urea linkage formation via reaction of isocyanates with amines, requiring anhydrous conditions and catalysts like triethylamine to minimize side products .
Purity optimization involves HPLC purification (C18 column, acetonitrile/water gradient) and characterization via <sup>1</sup>H/<sup>13</sup>C-NMR to confirm structural integrity .
Q. How can the compound’s structural and electronic properties be characterized to validate its identity?
- Methodological Answer :
- Spectroscopic Analysis :
- <sup>1</sup>H-NMR : Key signals include aromatic protons of the benzo[d][1,3]dioxole ring (δ 6.7–7.1 ppm) and methyl groups (δ 1.2–1.5 ppm) .
- FT-IR : Urea carbonyl stretch (~1650–1705 cm<sup>-1</sup>) and morpholine C-O-C vibrations (~1100–1250 cm<sup>-1</sup>) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]<sup>+</sup> at m/z 466.2) .
- X-ray Crystallography : Resolves stereochemistry of the tetrahydroquinoline and morpholinoethyl moieties .
Advanced Research Questions
Q. What strategies can resolve contradictory data in the compound’s biological activity across different assay systems?
- Methodological Answer : Contradictions often arise from assay conditions (e.g., cell line variability, concentration ranges). Solutions include:
- Dose-response profiling (0.1–100 µM) to identify optimal activity windows .
- Orthogonal assays : Compare results from enzymatic inhibition (e.g., kinase assays) with cell-based viability tests (MTT assays) to confirm target engagement .
- Meta-analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or assay-specific artifacts .
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s potency and selectivity?
- Methodological Answer :
- Core Modifications :
- Replace the benzo[d][1,3]dioxole with substituted phenyl groups to assess π-π stacking contributions .
- Vary the morpholinoethyl chain length to optimize steric interactions with target receptors .
- In Silico Modeling :
- Use molecular docking (AutoDock Vina) to predict binding poses in target proteins (e.g., kinases or GPCRs) .
- Perform MD simulations (GROMACS) to evaluate conformational stability of the urea linkage .
- Biological Validation :
- Test derivatives in parallel against primary and off-target proteins (e.g., kinase panels) to quantify selectivity .
Q. What experimental approaches can elucidate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Target Deconvolution :
- Chemical Proteomics : Use immobilized compound pulldowns coupled with LC-MS/MS to identify binding partners .
- CRISPR-Cas9 Knockout Screens : Identify genes whose loss rescues or enhances the compound’s effect .
- Pathway Analysis :
- Transcriptomic profiling (RNA-seq) to map downstream gene expression changes .
- Phosphoproteomics (TiO2 enrichment) to identify signaling pathways modulated by the compound .
Q. How can pharmacokinetic challenges (e.g., low solubility, metabolic instability) be addressed during preclinical development?
- Methodological Answer :
- Solubility Enhancement :
- Formulate with cyclodextrins or lipid-based nanoparticles .
- Introduce polar groups (e.g., -OH, -COOH) without disrupting target binding .
- Metabolic Stability :
- Conduct microsomal stability assays (human liver microsomes) to identify vulnerable sites (e.g., morpholine oxidation) .
- Deuterate labile C-H bonds to slow CYP450-mediated degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
